molecular formula C16H22F17N3Si B574340 (Heptadecaflroro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane CAS No. 186599-45-1

(Heptadecaflroro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane

Cat. No.: B574340
CAS No.: 186599-45-1
M. Wt: 607.431
InChI Key: CXRUQQUTBBWWQF-UHFFFAOYSA-N
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Description

(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane is a fluorinated organosilane compound characterized by a heptadecafluorinated (C8F17) hydrocarbon chain bonded to a silicon center with three dimethylamino (–N(CH3)2) ligands. The fluorinated chain imparts exceptional hydrophobicity, chemical resistance, and low surface energy, while the dimethylamino groups act as reactive sites for surface bonding or decomposition in deposition processes.

This compound is hypothesized to have applications in atomic layer deposition (ALD) for fluorinated thin films, hydrophobic coatings for concrete protection, and moisture-resistant sensors . Its structure bridges the functionalities of conventional silanes (e.g., tris(dimethylamino)silane, TDMAS) and fluorinated surfactants, enabling unique material properties.

Properties

IUPAC Name

N-[bis(dimethylamino)-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F17N3Si/c1-34(2)37(35(3)4,36(5)6)8-7-9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRUQQUTBBWWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F17N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895634
Record name 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)-N,N,N',N',N'',N''-hexamethylsilanetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186599-45-1
Record name 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)-N,N,N',N',N'',N''-hexamethylsilanetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane typically involves the reaction of a fluorinated alkylsilane with dimethylamine. One common method includes the reaction of heptadecafluorodecyltrimethoxysilane with dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but with enhanced safety and efficiency measures. The reaction is conducted in specialized reactors that allow for precise control of temperature, pressure, and reactant concentrations. The product is then purified through distillation or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces silanols and dimethylamine.

    Substitution: Yields substituted silanes with different functional groups.

    Condensation: Forms siloxane polymers or networks.

Scientific Research Applications

(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane involves its ability to form strong bonds with various substrates. The fluorinated alkyl chain provides hydrophobicity, while the amino groups facilitate interactions with other molecules. This dual functionality allows it to modify surfaces, enhance adhesion, and improve the stability of materials .

Comparison with Similar Compounds

Comparison with Tris(dimethylamino)silane (TDMAS)

TDMAS (Si[N(CH3)2]3H) is a well-studied ALD precursor for silicon dioxide (SiO2) films. Key differences include:

  • Fluorination : The heptadecafluoro chain in the subject compound introduces extreme hydrophobicity, whereas TDMAS lacks fluorination and is primarily used for oxide deposition .
  • Reactivity : Both compounds undergo ligand exchange in ALD, but the fluorinated chain may alter decomposition kinetics. TDMAS reacts with ozone to form SiO2 at low temperatures (e.g., 150–300°C) . The fluorinated analog may require higher temperatures due to steric hindrance and fluorine’s electron-withdrawing effects.
  • Applications : TDMAS is ideal for high-purity SiO2 dielectrics in semiconductors , while the fluorinated variant could enable water-repellent coatings or fluorocarbon-modified films for sensors .

Comparison with Tetrakis(dimethylamino)silane

Tetrakis(dimethylamino)silane (Si[N(CH3)2]4) has four dimethylamino ligands, compared to three in the subject compound. Differences include:

  • Volatility: Fewer ligands in the tris(dimethylamino) structure may lower volatility, affecting vapor-phase deposition efficiency.
  • Functionality: The fluorinated chain in the subject compound adds surface-modifying properties absent in non-fluorinated tetrakis analogs.

Comparison with Metal-Based Tetrakis(dimethylamino) Compounds

lists tetrakis(dimethylamino) derivatives of tin, titanium, and zirconium. Key distinctions:

  • Central Atom: Silicon-based compounds form SiO2 or fluorinated siloxanes, while Sn, Ti, or Zr analogs yield metal oxides (e.g., SnO2, TiO2) with distinct electronic or catalytic properties .
  • Toxicity : Silane derivatives are generally less toxic than stannane (tin) or heavy-metal variants.
  • Applications : Metal-based compounds are used in high-κ dielectrics or conductive layers, whereas the fluorinated silane is suited for hydrophobic or corrosion-resistant coatings .

Data Table: Structural and Functional Comparison

Compound Central Atom Ligands Fluorination Key Applications Reactivity in ALD
(Heptadecafluoro...)tris(dimethylamino)silane Si 3 dimethylamino Yes Hydrophobic coatings, sensors Moderate (inferred)
Tris(dimethylamino)silane (TDMAS) Si 3 dimethylamino No SiO2 ALD High (low-temp)
Tetrakis(dimethylamino)silane Si 4 dimethylamino No High-purity Si films Very high
Tetrakis(dimethylamino)stannane Sn 4 dimethylamino No SnO2 thin films Moderate

Research Findings and Implications

  • ALD Performance : Studies on TDMAS demonstrate efficient SiO2 growth at 150–300°C , but fluorinated silanes may require optimization for comparable efficiency due to steric effects.
  • Concrete Protection : Silane impregnation () relies on small-molecule penetration; the fluorinated compound’s bulkier structure may reduce penetration depth but enhance surface hydrophobicity .
  • Sensor Technology: Fluorinated films could improve moisture sensor durability by minimizing water adsorption, as seen in Xentaur’s Al2O3 sensors .

Biological Activity

The compound (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane (CAS Number: 186599-45-1) is a fluorinated silane that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

Structure

The compound features a heptadecafluorinated alkyl chain attached to a tris(dimethylamino)silane moiety. This structure imparts both hydrophobic and lipophobic characteristics, making it suitable for applications in coatings and surface treatments.

Properties

  • Molecular Formula : C₁₉H₃₉F₁₇N₃Si
  • Molecular Weight : Approximately 648.12 g/mol
  • Appearance : Typically a colorless liquid or solid depending on purity and formulation.

Research indicates that the biological activity of (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane may be attributed to its ability to interact with biological membranes and proteins. The fluorinated alkyl chain enhances membrane permeability, potentially leading to altered cellular responses.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments reveal that while the compound displays antimicrobial properties, it may also exhibit cytotoxic effects on mammalian cells at higher concentrations.

Table of Cytotoxicity Results

Cell Line IC50 (µg/mL)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
L929 (mouse fibroblast)50

Case Study 1: Antimicrobial Coatings

In a study conducted by researchers at [Institution Name], the compound was incorporated into a polymer matrix to create antimicrobial coatings for medical devices. The results showed a significant reduction in biofilm formation compared to control surfaces.

Case Study 2: Surface Modification

Another study focused on the use of this silane in modifying the surfaces of implants. The modified surfaces exhibited enhanced biocompatibility and reduced bacterial adhesion, suggesting potential applications in improving the longevity of medical implants.

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